molecular formula C8H10N2O2S B11721005 N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide

N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide

Cat. No.: B11721005
M. Wt: 198.24 g/mol
InChI Key: SASRIILNMYDXHF-UHFFFAOYSA-N
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Description

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C8H10N2O2S It is known for its unique structure, which includes a thiophene ring, an ethylidene group, and a methoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with methoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxycarbohydrazide moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The thiophene ring and methoxycarbohydrazide moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(thiophen-2-yl)ethylidene]hydroxylamine
  • 1-Thiophen-2-yl-ethylamine
  • (E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide

Uniqueness

N’-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide is unique due to its methoxycarbohydrazide moiety, which distinguishes it from other similar compounds. This moiety imparts specific reactivity and potential biological activity that may not be present in other thiophene derivatives .

Properties

IUPAC Name

methyl N-(1-thiophen-2-ylethylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASRIILNMYDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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